molecular formula C8H7Br2F B13692908 4-Bromo-2-fluoro-5-methylbenzyl Bromide

4-Bromo-2-fluoro-5-methylbenzyl Bromide

Cat. No.: B13692908
M. Wt: 281.95 g/mol
InChI Key: HXTBCMRDEFFIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H7Br2F. It is a substituted benzyl bromide, characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methylbenzyl bromide typically involves the bromination of 4-Bromo-2-fluoro-5-methylbenzyl alcohol. The reaction is carried out using phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) as brominating agents. The reaction conditions generally include anhydrous solvents and low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylbenzyl bromide involves its reactivity as a benzyl bromide. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is facilitated by the electron-withdrawing effects of the bromine and fluorine atoms, which stabilize the transition state and enhance the compound’s electrophilicity . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7Br2F

Molecular Weight

281.95 g/mol

IUPAC Name

1-bromo-4-(bromomethyl)-5-fluoro-2-methylbenzene

InChI

InChI=1S/C8H7Br2F/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3

InChI Key

HXTBCMRDEFFIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.